1-[(Tert-butoxy)carbonyl]-5-phenylpyrrolidine-2-carboxylic acid
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Overview
Description
1-[(Tert-butoxy)carbonyl]-5-phenylpyrrolidine-2-carboxylic acid is a compound that belongs to the class of organic compounds known as pyrrolidines. These are compounds containing a pyrrolidine ring, which is a five-membered saturated ring with one nitrogen atom. The tert-butoxycarbonyl (Boc) group is commonly used as a protecting group for amines in organic synthesis due to its stability under various conditions and ease of removal .
Preparation Methods
The synthesis of 1-[(Tert-butoxy)carbonyl]-5-phenylpyrrolidine-2-carboxylic acid typically involves the protection of the amine group with the tert-butoxycarbonyl group. This can be achieved through the reaction of the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . Industrial production methods often utilize flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, which enhances efficiency and sustainability .
Chemical Reactions Analysis
1-[(Tert-butoxy)carbonyl]-5-phenylpyrrolidine-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid in organic solvents. This deprotection step is crucial for further functionalization of the amine group.
Major Products: The primary product of deprotection is the free amine, which can then be further modified or used in subsequent synthetic steps.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-[(Tert-butoxy)carbonyl]-5-phenylpyrrolidine-2-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group is added to the amine through a nucleophilic addition-elimination mechanism, forming a carbamate. The removal of the Boc group is typically achieved through acid-catalyzed cleavage, resulting in the formation of a carbocation intermediate that undergoes decarboxylation to yield the free amine .
Comparison with Similar Compounds
1-[(Tert-butoxy)carbonyl]-5-phenylpyrrolidine-2-carboxylic acid can be compared to other Boc-protected amines and similar compounds:
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylpyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-12(9-10-13(17)14(18)19)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADTXMICUZGOWDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC1C(=O)O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1822453-11-1 |
Source
|
Record name | 1-[(tert-butoxy)carbonyl]-5-phenylpyrrolidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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